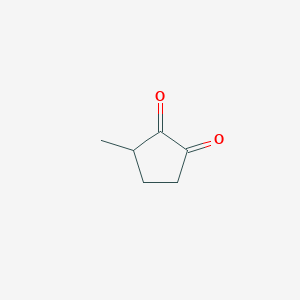

3-Methylcyclopentane-1,2-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACYKCIZDVVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047716 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-70-8 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106.5 - 107 °C | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Properties of 3-Methylcyclopentane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentane-1,2-dione is a cyclic ketone with notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and an examination of its interaction with key biological signaling pathways. All quantitative data is presented in structured tables for ease of reference. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 112.13 g/mol | [1][2][3][4][5][7] |

| Melting Point | 104-108 °C | [1][2][8][9][10] |

| 106.5-107 °C | [11][12] | |

| 105-110 °C | [4] | |

| Boiling Point | 170.05 °C (rough estimate) | [2][8][9] |

| 178.7 °C at 760 mmHg | [4] | |

| Density | 1.0795 g/cm³ (rough estimate) | [2][8][9] |

| 1.102 g/cm³ | [4] | |

| Solubility | Soluble in water and methanol. | [2][8][9] |

| Appearance | White to off-white powder or crystals. | [2][8][10] |

| Odor | Sweet, caramel, maple, coffee-like. | [2][8] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]

-

The recorded temperature range is the melting point of the sample.

Boiling Point Determination (for liquids, provided for context)

While this compound is a solid at room temperature, the determination of its boiling point requires it to be in a liquid state. The following is a general method for determining the boiling point of an organic liquid.

Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is recorded.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample

Procedure:

-

Place a small amount of the liquid into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[2]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).

-

Heat the apparatus slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.[2]

Density Determination of a Solid

The density of a solid is its mass per unit volume.

Principle: The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble. For solids soluble in water, a non-solvent liquid must be used.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Spatula

-

Weighing boat

Procedure (by liquid displacement):

-

Weigh a sample of the solid using an analytical balance and record the mass.

-

Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the final volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A small, measured amount of the solute is added to a measured volume of the solvent, and the mixture is observed for the formation of a homogeneous solution.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Solute (this compound)

-

Solvents (e.g., water, methanol, ethanol, etc.)

Procedure:

-

Place a small, known amount of the solid (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observe the mixture. If the solid has completely dissolved, it is considered soluble. If a significant portion of the solid remains undissolved, it is considered insoluble.

-

The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation and oxidative stress.

Anti-Inflammatory Activity via NF-κB Pathway Modulation

Research has demonstrated that this compound exerts its anti-inflammatory effects by down-regulating the age-related NF-κB signaling cascade.[5][7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[12]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] this compound has been shown to reduce the phosphorylation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and suppressing the expression of downstream pro-inflammatory genes such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[5][7]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Peroxynitrite Scavenging Activity

This compound has been identified as a potent scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in cellular damage and various diseases.[14] Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide radicals (O₂⁻). It can cause cellular injury through the oxidation and nitration of biomolecules.[14]

The compound has been shown to directly scavenge peroxynitrite, with an IC₅₀ value of 3.3 μM, and to protect enzymes like glutathione reductase from peroxynitrite-induced damage.[14] This scavenging activity is attributed to electron donation.[14]

Figure 2: Peroxynitrite scavenging by this compound.

Conclusion

This compound is a compound of significant interest due to its well-defined physical properties and its promising biological activities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the fields of chemistry and drug development. The elucidation of its inhibitory effects on the NF-κB signaling pathway and its potent peroxynitrite scavenging capabilities highlight its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapeutics. Further research into its in vivo efficacy and safety profile is warranted.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ursinus.edu [ursinus.edu]

- 5. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade. | Sigma-Aldrich [merckmillipore.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on 3-Methylcyclopentane-1,2-dione: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methylcyclopentane-1,2-dione, a significant compound in flavor and fragrance chemistry, and a potential building block in organic synthesis. This document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The melting point and solubility are critical parameters for the handling, formulation, and application of any chemical compound. The following table summarizes the available quantitative data for this compound.

| Property | Value | Solvents | Source(s) |

| Melting Point | 104-108 °C | Not Applicable | [1][2][3][4] |

| 106.5 - 107 °C | Not Applicable | [5] | |

| 105.0°C to 110.0°C | Not Applicable | [6] | |

| Solubility | Soluble | Water | [2][6] |

| Soluble | Methanol | [1] | |

| Predicted Water Solubility | 63.9 g/L | [5][7] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the melting point and solubility of a solid organic compound such as this compound.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.[8] The capillary method is a widely used technique for this determination.[9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle (optional, for powdering the sample)

-

Heating medium (e.g., mineral oil for Thiele tube)[9]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[9] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[9]

-

Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring if using a Thiele tube, to ensure uniform temperature distribution.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.

-

Data Recording: The observed temperature range constitutes the melting point of the sample. For high purity compounds, this range is typically narrow (0.5-1.0 °C).[8]

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent due to its simplicity and reliability.[10]

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Analytical balance

-

Shaker or agitator at a controlled temperature

-

Centrifuge

-

Syringe filters (if necessary for phase separation)

-

Solvent of interest (e.g., water, methanol)

-

Sample of this compound

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaker or agitator set to a constant temperature. The mixture is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation, which pellets the excess solid.[10]

-

Sample Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed. The concentration of this compound in this aliquot is then determined using a suitable analytical technique.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the melting point and solubility of a chemical compound.

Caption: General workflow for determining melting point and solubility.

References

- 1. 3-Methyl-1,2-cyclopentanedione CAS#: 765-70-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Methyl-1,2-cyclopentanedione, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-甲基-1,2-环戊二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 6. 3-Methyl-1,2-cyclopentanedione, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 3-Methylcyclopentane-1,2-dione

This technical guide provides a comprehensive overview of the spectral data for 3-Methylcyclopentane-1,2-dione, a compound of interest in flavor chemistry and with noted anti-inflammatory properties.[1] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental context.

Chemical and Physical Properties

This compound (CAS No: 765-70-8) is a cyclic ketone with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol .[1][2] It is a white to off-white crystalline solid with a characteristic sweet, caramel, and maple-like odor.[1][3][4]

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [1] |

| Melting Point | 104-108 °C | [1][5] |

| Appearance | White to off-white powder or crystals | [4][5] |

| λmax | 259 nm (in Ethanol) | [1] |

| InChI Key | OACYKCIZDVVNJL-UHFFFAOYSA-N | [2][6] |

Spectral Data

The following sections present available spectral data for this compound.

Mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[2] The spectrum was obtained via electron ionization (EI). The key fragments are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 100 |

| 39 | 90 |

| 69 | 85 |

| 112 (M⁺) | 75 |

| 83 | 65 |

| 55 | 60 |

| 43 | 55 |

| 27 | 50 |

Data sourced from NIST WebBook.[2]

Predicted ¹H NMR Spectrum (1D, 100 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity |

| 1.25 | Doublet |

| 2.10 | Multiplet |

| 2.45 | Multiplet |

| 2.70 | Multiplet |

Data sourced from the Human Metabolome Database and should be considered predictive.[7]

Commercial suppliers of this compound confirm that the IR spectrum of their material conforms to the expected structure, which would include characteristic C=O stretching frequencies for the dione functionality and C-H stretching for the aliphatic portions.[5] However, specific peak data from experimental spectra are not provided in the available resources.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data for this specific molecule are not published. However, the following provides standardized methodologies for the techniques used.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., BPX-5) is coupled to a mass spectrometer.[8]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

One documented method for the synthesis of 3-methyl-1,2-cyclopentanedione involves the reaction of an alkyl acrylate with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions.[4] The resulting cyclic intermediate is then hydrolyzed and decarboxylated to yield the final product.[4] The product can be purified by recrystallization from hot water or by sublimation.[4]

Workflow and Data Relationships

The following diagram illustrates the general workflow from synthesis to spectral characterization for this compound.

References

- 1. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]

- 2. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 4. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

- 5. 176460500 [thermofisher.com]

- 6. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Identification of 3-Methylcyclopentane-1,2-dione with GC-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for the successful identification and analysis of 3-Methylcyclopentane-1,2-dione using Gas Chromatography-Mass Spectrometry (GC-MS). This cyclic dione is a significant compound found in various food products, particularly coffee, contributing to its characteristic aroma.[1][2] Its analysis is crucial for quality control, flavor profiling, and potentially in the monitoring of drug formulations where it might be present as a volatile organic impurity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 765-70-8 | [1] |

| Appearance | Solid | |

| Melting Point | 104-108 °C | |

| Synonyms | Cyclotene, Corylone, Maple lactone, 2-Hydroxy-3-methyl-2-cyclopenten-1-one | [2] |

Principles of GC-MS Analysis for this compound

Gas Chromatography-Mass Spectrometry is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase within the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

Due to the polar nature of the ketone groups in this compound, derivatization is often recommended to improve its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[3]

Experimental Protocols

The following sections outline a comprehensive experimental workflow for the analysis of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

For Coffee and Food Matrices (Solid Phase Microextraction - SPME):

-

Sample Homogenization: Grind solid samples to a fine powder to ensure homogeneity.

-

Vial Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and introduce it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the analytical column.

For Liquid Samples and Drug Formulations (Liquid-Liquid Extraction - LLE):

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., water or a buffer).

-

Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample solution.

-

Agitation: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.

-

Collection: Carefully collect the organic layer containing the analyte.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

Derivatization (Recommended)

To enhance the chromatographic performance of this compound, a two-step oximation-silylation derivatization is recommended.[3] This process converts the polar ketone groups into less polar and more volatile derivatives.

-

Oximation:

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add a solution of methoxyamine hydrochloride in pyridine.

-

Heat the mixture (e.g., at 60°C for 60 minutes) to form the methoxime derivative.

-

-

Silylation:

-

Cool the sample to room temperature.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture again (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

-

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of volatile compounds in coffee, which can be adapted for this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless (for trace analysis) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| HP-INNOWax or similar polar column for confirmation | |

| Oven Temperature Program | Initial: 40-60°C (hold for 2-5 min) |

| Ramp: 5-10°C/min to 250-280°C | |

| Final Hold: 5-10 min | |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-350 |

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

Data Presentation and Interpretation

Identification

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

Mass Spectrum of this compound (Electron Ionization)

The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern provides structural information. The table below summarizes the major fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | ~25 | [M]⁺ |

| 84 | ~100 | [M - CO]⁺ |

| 69 | ~40 | [M - CO - CH₃]⁺ |

| 55 | ~75 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Quantitative Data

Quantitative analysis relies on the integration of a characteristic ion's peak area and comparison with a calibration curve. The Kovats Retention Index (RI) is a valuable tool for comparing retention times across different systems.

| Parameter | Value (Non-polar column, e.g., DB-5ms) | Value (Polar column, e.g., HP-INNOWax) |

| Predicted Kovats Retention Index | ~1043 | ~1781 |

Note: Retention indices are predicted values and should be experimentally confirmed using a series of n-alkane standards.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the GC-MS analysis of this compound.

Derivatization Pathway

Caption: Two-step derivatization pathway for this compound.

Conclusion

The identification and quantification of this compound by GC-MS is a robust and reliable method. Proper sample preparation, including an optional but highly recommended derivatization step, is key to achieving accurate and reproducible results. By following the detailed protocols and utilizing the data interpretation guidelines provided in this technical guide, researchers, scientists, and drug development professionals can confidently analyze this important flavor and potential impurity compound in a variety of matrices.

References

The Evolving Landscape of 3-Methylcyclopentane-1,2-dione Derivatives: A Technical Guide to Their Biological Activities

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 3-methylcyclopentane-1,2-dione scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current state of research, focusing on the anti-inflammatory, thromboxane A2 (TP) receptor antagonist, anticonvulsant, and anticancer properties of these compounds. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further investigation and drug development efforts.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

3-Methyl-1,2-cyclopentanedione (3-MCP), a compound found in coffee, has demonstrated potent anti-inflammatory effects by modulating the age-related NF-κB signaling cascade.[1][2] The activation of the transcription factor nuclear factor-kappa B (NF-κB) is a central event in inflammatory responses. 3-MCP has been shown to suppress this pathway, leading to a reduction in the expression of pro-inflammatory genes.[1][2]

The mechanism of action involves the inhibition of IκB phosphorylation, which prevents the translocation of NF-κB into the nucleus.[1] This, in turn, downregulates the expression of downstream targets such as iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[1] Furthermore, 3-MCP has been observed to suppress reactive oxygen species (ROS) levels, contributing to its overall anti-inflammatory profile.[1][2]

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of this compound.

Thromboxane A2 (TP) Receptor Antagonism

Cyclopentane-1,2-dione derivatives have been investigated as bio-isosteres of carboxylic acids, leading to the development of potent thromboxane A2 (TP) receptor antagonists.[3] The TP receptor plays a crucial role in platelet aggregation and vasoconstriction. A derivative of 3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acid, where the carboxylic acid moiety is replaced by a cyclopentane-1,2-dione unit, has shown significant antagonist activity.

| Compound | Target | Assay | IC50 (nM) | Reference |

| Carboxylic Acid 1 | TP Receptor | Functional Assay | 10 | [3] |

| Cyclopentane-1,2-dione Derivative 9 | TP Receptor | Functional Assay | 12 | [3] |

| Cyclopentane-1,2-dione Derivative 10 | TP Receptor | Functional Assay | 230 | [3] |

Table 1: In Vitro Activity of Cyclopentane-1,2-dione Derivatives as TP Receptor Antagonists.

The data indicates that the orientation of the 1,2-dione fragment within the receptor is important for biological activity, with derivative 10 being significantly less potent than derivative 9.[3]

Below is a diagram illustrating the general workflow for a TP receptor functional assay.

Anticonvulsant Activity

Derivatives of this compound have been explored as potential anticonvulsant agents. While specific data for this compound derivatives is limited in the public domain, related pyrrolidine-2,5-dione derivatives have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| Compound 4 | MES | 62.14 | [4] |

| Valproic Acid | MES | 252.7 | [4] |

| Compound 4 | 6 Hz | 75.59 | [4] |

| Valproic Acid | 6 Hz | 130.6 | [4] |

| Compound 6 | MES | 68.30 | [5] |

| Valproic Acid | MES | 252.74 | [5] |

| Compound 6 | 6 Hz | 28.20 | [5] |

| Valproic Acid | 6 Hz | 130.64 | [5] |

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives.

Anticancer Activity

The cyclopentanedione scaffold has also been incorporated into molecules with potential anticancer activity. Studies on cyclopentane-fused anthraquinone derivatives have demonstrated remarkable antiproliferative potency against various mammalian tumor cell lines. These compounds have been shown to interact with DNA, inhibit topoisomerase 1, and induce reactive oxygen species (ROS).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | 3.29 | [6] |

| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HeLa (Cervical) | 6.75 | [6] |

| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HT-29 (Colon) | 7.56 | [6] |

| Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | MDA-MB-231 (Breast) | 10.30 | [6] |

Table 3: In Vitro Anticancer Activity of a Selected Cyclopentanedione Derivative.

Experimental Protocols

Thromboxane A2 (TP) Receptor Functional Assay

Objective: To determine the inhibitory effect of test compounds on TP receptor activation.

Materials:

-

Cells expressing TP receptors (e.g., human platelets, HEK293 cells transfected with the TP receptor).

-

TP receptor agonist (e.g., U46619).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescent calcium indicator (e.g., Fura-2 AM) or platelet aggregometer.

-

Microplate reader with fluorescence capabilities or an aggregometer.

Procedure:

-

Cell Preparation:

-

For platelet aggregation: Isolate platelets from whole blood by centrifugation. Resuspend in assay buffer to the desired concentration.

-

For calcium mobilization: Culture HEK293-TP cells to confluency. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

-

Compound Incubation:

-

Add varying concentrations of the test compound to the cell suspension and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the TP receptor agonist (e.g., U46619) to induce a response.

-

-

Measurement:

-

For platelet aggregation: Measure the change in light transmission using an aggregometer.

-

For calcium mobilization: Measure the change in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Anticancer Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Rodents (mice or rats).

-

Electroshock apparatus with corneal electrodes.

-

Electrolyte solution (e.g., saline).

-

Test compound and vehicle.

Procedure:

-

Animal Preparation:

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

-

Electrode Application:

-

Apply a drop of electrolyte solution to the corneal electrodes.

-

-

Electrical Stimulation:

-

Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation:

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

-

Data Analysis:

-

The compound is considered protective if it abolishes the tonic hindlimb extension.

-

Determine the ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To assess the ability of a test compound to prevent clonic seizures induced by pentylenetetrazole in rodents.

Materials:

-

Rodents (mice).

-

Pentylenetetrazole (PTZ) solution.

-

Test compound and vehicle.

-

Observation chambers.

Procedure:

-

Animal Preparation:

-

Administer the test compound or vehicle to the animals.

-

-

PTZ Administration:

-

After a predetermined pretreatment time, administer a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).

-

-

Observation:

-

Place the animals in individual observation chambers and observe for the onset of clonic seizures for a defined period (e.g., 30 minutes). A clonic seizure is characterized by rhythmic contractions of the limbs, jaw, or facial muscles.

-

-

Data Analysis:

-

A compound is considered to have anticonvulsant activity if it prevents the occurrence of clonic seizures or significantly delays their onset.

-

Determine the ED50, the dose that protects 50% of the animals from clonic seizures.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

3-Methylcyclopentane-1,2-dione: A Key Contributor to Coffee's Alluring Aroma

An In-depth Technical Guide for Researchers and Flavor Scientists

Introduction

The rich and complex flavor profile of roasted coffee is the result of a symphony of hundreds of volatile and non-volatile compounds. Among these, 3-methylcyclopentane-1,2-dione stands out as a significant contributor to the characteristic sweet, caramel, and coffee-like aroma. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, formation pathways during coffee roasting, sensory characteristics, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the molecular components that define one of the world's most popular beverages.

Chemical and Sensory Profile

This compound, also known by synonyms such as cyclotene, is a cyclic ketone that imparts a desirable and potent aroma.[1][2][3][4] Its characteristic scent is described as sweet, with notes of caramel, maple, and coffee.[1][3][4] This compound belongs to a family of structurally related cyclopentane-1,2-diones that are recognized for their influence on the sensory perception of "brown" flavors.[5] While primarily contributing to the aroma, it may also enhance the perception of sweetness.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 765-70-8 | [4] |

| Molecular Formula | C₆H₈O₂ | [3] |

| Molecular Weight | 112.13 g/mol | [3] |

| Aroma | Sweet, Caramel, Coffee, Maple | [1][3][4][5] |

| Appearance | White, crystalline solid | [6] |

Formation Pathways in Coffee

The generation of this compound is intricately linked to the complex series of chemical transformations that occur during the roasting of green coffee beans. The primary routes for its formation are the Maillard reaction and the subsequent Strecker degradation.

The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction, is initiated by the condensation of a reducing sugar and an amino acid. In coffee, the most abundant reducing sugars are pentoses (like arabinose and rhamnose) and hexoses, while a variety of free amino acids are also present. The reaction proceeds through several stages, leading to the formation of a diverse array of flavor and aroma compounds, including dicarbonyls which are key precursors to this compound.

Strecker Degradation

A crucial subsequent step is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This reaction leads to the formation of Strecker aldehydes, which contribute to the overall aroma profile, and aminoketones, which can further react to form other flavor compounds. While the Strecker degradation is a major source of many aroma compounds, the formation of the cyclic dione structure of this compound is more directly linked to the degradation and cyclization of specific sugar precursors within the Maillard reaction framework.

A plausible pathway for the formation of this compound involves the degradation of pentose sugars, such as rhamnose, which are naturally present in coffee beans. The degradation of these five-carbon sugars can lead to the formation of key intermediates that subsequently cyclize and undergo further reactions to form the cyclopentanedione ring structure. The methyl group at the 3-position is likely derived from the sugar precursor itself.

References

- 1. L-rhamnose degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational prediction of the odorant receptor OR5K1 binding site structure and its interactions with pyrazine-based agonists [coms.events]

- 3. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

The Discovery and History of 3-Methylcyclopentane-1,2-dione: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentane-1,2-dione, a cyclic dione with the molecular formula C₆H₈O₂, has a rich history rooted in flavor chemistry and has emerged as a molecule of significant interest in medicinal chemistry and drug development. Initially identified as a key contributor to the aroma of coffee and other food products, recent research has unveiled its potent anti-inflammatory properties, mediated through the modulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its synthesis are provided, alongside a thorough compilation of its physicochemical and spectroscopic data.

Discovery and History

The first isolation of a crystalline compound that was later identified as this compound is believed to have occurred around 1913. For several decades, its significance was primarily recognized in the field of food science, where it was identified as a key flavoring agent, contributing to the characteristic sweet, caramel, and coffee-like aromas of various food products.[1] A 1957 patent for a novel synthesis method described it as a material with a "sweet, characteristic flavor reminiscent of walnuts," indicating its established use in the flavor industry by that time.[2] Its presence has been detected in natural sources such as coffee.[3] The transition from a simple flavoring compound to a molecule of medicinal interest is a more recent development, spurred by the discovery of its significant biological activities.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [3] |

| Molar Mass | 112.13 g/mol | [3] |

| Melting Point | 104-108 °C | [3] |

| Boiling Point | 170.05 °C (estimate) | |

| Solubility | Soluble in water and methanol | |

| CAS Number | 765-70-8 | [4] |

| Appearance | White to off-white solid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Data available, specific shifts depend on solvent | [5] |

| ¹³C NMR | Data available, specific shifts depend on solvent | |

| Mass Spectrum (EI) | Major fragments at m/z 112 (M+), 84, 56, 43 | [6] |

| Infrared (IR) | Predicted spectra available | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years, reflecting its evolving applications from a flavorant to a research chemical.

Synthesis from Alkyl Acrylate and Alkyl Alkoxalylpropionate (Krimen & Norman, 1957)

This early synthetic method, detailed in a 1957 patent, provides a foundational approach to the molecule.[2]

Experimental Protocol:

-

Preparation of the Sodium Salt of Ethyl Ethoxalylpropionate: A mixture of one mole of ethyl propionate and one mole of ethyl oxalate is added dropwise to a suspension of one mole of sodium ethoxide in an anhydrous solvent (e.g., xylene or ethyl ether) at ice-bath temperature. The resulting mixture containing the sodium salt is used directly in the next step.

-

Reaction with Ethyl Acrylate: One mole of ethyl acrylate is added dropwise at room temperature with agitation to the solution of the sodium salt of ethyl ethoxalylpropionate. The reaction is exothermic and proceeds rapidly.

-

Cyclization: The reaction mixture is stirred at a slightly elevated temperature (30-50 °C) for 1 to 5 hours to ensure the completion of the reaction and spontaneous cyclization.

-

Hydrolysis and Decarboxylation: The cyclized intermediate is then treated with a strong aqueous acid (e.g., concentrated hydrochloric acid) and heated to reflux for several hours to effect hydrolysis and decarboxylation.[2]

-

Purification: The reaction mixture is evaporated to remove water and any organic solvent. The resulting crude solid is recrystallized from hot water to yield 3-methyl-1,2-cyclopentanedione.[2]

Caption: Workflow for the synthesis of this compound as described in the 1957 patent.

Synthesis via Robinson Annulation

Proposed Experimental Workflow:

-

Michael Addition: A suitable enolate, such as that derived from 2-methyl-1,3-cyclopentanedione, would be reacted with a Michael acceptor like methyl vinyl ketone. This reaction is typically base-catalyzed.

-

Intramolecular Aldol Condensation: The intermediate formed from the Michael addition would then undergo an intramolecular aldol condensation, also under basic conditions, to form a new six-membered ring fused to the original five-membered ring.

-

Oxidative Cleavage: The resulting bicyclic enone would then require oxidative cleavage to yield the desired this compound. This step is a significant modification of the standard Robinson annulation product.

Caption: A conceptual workflow for the synthesis of this compound via a modified Robinson annulation.

Synthesis from Biomass-Derived Precursors

A more contemporary and sustainable approach involves the synthesis from biomass-derived 2,5-hexanedione. This method proceeds via the intermediate 3-methyl-2-cyclopentenone.

Experimental Protocol:

-

Synthesis of 3-methyl-2-cyclopentenone: 3g of 2,5-hexanedione and 10mL of water are added to a 25mL three-necked flask. Under an inert atmosphere (e.g., nitrogen), the temperature is raised to 150°C, and then 400mg of CaO is added. After 14 hours of reaction, the product, 3-methyl-2-cyclopentenone, is obtained with a high yield (up to 98%).[9]

-

Oxidation to this compound: The resulting 3-methyl-2-cyclopentenone can be oxidized to the desired dione. A common method for the oxidation of α,β-unsaturated ketones to the corresponding dione involves epoxidation of the double bond followed by rearrangement, or through other selective oxidation methods. A specific protocol for this transformation would need to be optimized but would likely involve an oxidizing agent that can selectively functionalize the enone system. A plausible route is through α-halogenation followed by dehydrohalogenation and subsequent hydrolysis.[10]

Biological Activity and Mechanism of Action

The most significant and well-documented biological activity of this compound is its anti-inflammatory effect.[3] Research has shown that it exerts these effects by down-regulating the age-related NF-κB (nuclear factor-kappa B) signaling cascade.[11][12]

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB (inhibitor of kappa B). Upon stimulation by various inflammatory signals, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes.

Mechanism of Action of this compound

Studies have demonstrated that this compound (referred to as 3-MCP in some literature) significantly attenuates the inflammatory response by interfering with the NF-κB signaling pathway at multiple points:[11][12]

-

Inhibition of IκB Phosphorylation: this compound reduces the phosphorylation of IκB, which is a critical step for its degradation and the subsequent release of NF-κB.[11][12]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκB complex in the cytoplasm, it prevents the translocation of the active NF-κB subunits into the nucleus.[11][12]

-

Down-regulation of Pro-inflammatory Gene Expression: As a consequence of reduced nuclear NF-κB, the expression of its target pro-inflammatory genes is significantly decreased. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), vascular cell adhesion molecule-1 (VCAM-1), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6).[11][12]

-

Suppression of Reactive Oxygen Species (ROS): The compound has also been shown to suppress levels of reactive oxygen species, which can act as secondary messengers in the activation of the NF-κB pathway.[11]

Caption: The NF-κB signaling pathway and the inhibitory effects of this compound.

Potential Applications in Drug Development

The potent anti-inflammatory properties of this compound make it an attractive lead compound for the development of novel therapeutics for a range of inflammatory diseases. Its ability to target the central NF-κB signaling pathway suggests potential applications in conditions such as:

-

Chronic inflammatory diseases

-

Autoimmune disorders

-

Neurodegenerative diseases with an inflammatory component

-

Certain types of cancer where NF-κB is constitutively active

Furthermore, its structural scaffold can be used as a starting point for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound has traveled a remarkable journey from a simple flavor compound to a promising molecule in the field of medicinal chemistry. Its well-characterized anti-inflammatory mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent. The availability of multiple synthetic routes, including those from sustainable biomass sources, further enhances its appeal for future research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the full potential of this intriguing cyclic dione.

References

- 1. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 2. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

- 3. 3-Methyl-1,2-cyclopentanedione 99 765-70-8 [sigmaaldrich.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

- 9. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

The Natural Occurrence of 3-Methylcyclopentane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentane-1,2-dione, a cyclic dione with the CAS Registry Number 765-70-8, is a significant contributor to the desirable aroma profiles of various natural and processed products. Possessing a characteristic sweet, caramel, and maple-like scent, this compound is of considerable interest to the flavor and fragrance industry, as well as to researchers studying food chemistry and natural product pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, likely formation pathways, and methodologies for its extraction and quantification. While frequently detected, quantitative data for this compound remains limited in the scientific literature.

Natural Occurrence and Significance

This compound has been identified as a volatile or semi-volatile component in a range of natural and thermally processed materials. Its presence is often associated with the desirable flavor profiles of these products.

In Coffee

Roasted coffee beans are a primary source where this compound is consistently detected.[1][2] It is considered a key contributor to the sweet, caramel-like aroma of coffee. The compound has been identified in both Arabica (Coffea arabica) and Robusta (Coffea canephora) varieties.[1][2] While its presence is well-documented, specific quantitative data on its concentration in different coffee varieties and under various roasting conditions is scarce. The formation of this dione in coffee is largely attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during roasting.

In Fenugreek

Fenugreek (Trigonella foenum-graecum L.) seeds are another notable natural source of this compound. The compound contributes to the characteristic maple-like and spicy aroma of this plant.

In Wood Smoke

This compound is a known component of wood smoke condensate. Its formation is a result of the thermal degradation of wood components, such as cellulose and hemicellulose. This contributes to the smoky and slightly sweet aroma associated with smoked foods and wood-distilled products.

Other Detections

The compound has also been reported, though often without quantification, in other food products such as breakfast cereals, cocoa, and chocolate.[1][2] Its presence in these items is also likely due to heat processing and the Maillard reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Odor | Sweet, caramel, maple, coffee, woody |

| Melting Point | 104-108 °C |

| Water Solubility | Soluble |

| CAS Number | 765-70-8 |

Formation Pathway: The Maillard Reaction

While a specific biosynthetic pathway for this compound in plants has not been elucidated, its formation in processed foods is strongly linked to the Maillard reaction. This non-enzymatic browning reaction is fundamental to the development of flavor and color in cooked foods. The proposed pathway involves the reaction of reducing sugars and amino acids under thermal conditions.

Caption: Proposed Maillard reaction pathway for the formation of this compound.

Experimental Protocols

The extraction and quantification of this compound from complex matrices like coffee and fenugreek require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.

Extraction of Volatile Compounds from Roasted Coffee

This protocol is based on Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for trapping volatile and semi-volatile compounds.

4.1.1. Materials and Reagents

-

Roasted coffee beans

-

Grinder

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer

-

Saturated sodium chloride solution

-

Internal standard (e.g., 2-methyl-3-heptanone)

4.1.2. Procedure

-

Grind roasted coffee beans to a uniform consistency immediately before analysis.

-

Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial to increase the release of volatile compounds.

-

Add a known amount of the internal standard.

-

Immediately seal the vial with the magnetic screw cap.

-

Place the vial on a heater-stirrer and equilibrate at 60°C for 15 minutes with constant agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

Extraction of Flavor Compounds from Fenugreek Seeds

This protocol utilizes solvent extraction to isolate a broader range of flavor compounds, including the less volatile ones.

4.2.1. Materials and Reagents

-

Fenugreek seeds

-

Grinder

-

Soxhlet apparatus or ultrasonic bath

-

Dichloromethane (DCM) or diethyl ether

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-methyl-3-heptanone)

4.2.2. Procedure

-

Grind fenugreek seeds to a fine powder.

-

Weigh 10 g of the powder and place it in a cellulose thimble for Soxhlet extraction or in a flask for ultrasonic extraction.

-

Add a known amount of the internal standard.

-

Extract with 150 mL of dichloromethane for 6 hours in a Soxhlet apparatus, or perform ultrasonic extraction for 30 minutes at room temperature.

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure.

-

The concentrated extract is ready for GC-MS analysis.

GC-MS Analysis

4.3.1. Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

4.3.2. GC Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for SPME) or Split (10:1 for liquid injection)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

Transfer Line Temperature: 280°C

4.3.3. MS Conditions

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-350

4.3.4. Quantification Quantification is achieved by creating a calibration curve using authentic standards of this compound with a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Logical Workflow for Analysis

Caption: General workflow for the extraction and quantification of this compound.

Conclusion

This compound is a naturally occurring flavor compound of significant interest, primarily found in roasted coffee, fenugreek, and wood smoke. Its formation in food is predominantly a result of the Maillard reaction during thermal processing. While its presence is well-established, there is a clear need for more quantitative studies to determine its concentration in various natural sources and under different processing conditions. The experimental protocols outlined in this guide, based on HS-SPME-GC-MS and solvent extraction-GC-MS, provide a robust framework for researchers to pursue the quantification of this important aroma compound. Further research into its potential pharmacological activities could also be a valuable avenue for drug development professionals.

References

In-Depth Technical Guide: Toxicological Data for 3-Methylcyclopentane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and biological data for 3-Methylcyclopentane-1,2-dione. It is intended for informational purposes for a scientific audience. A significant lack of comprehensive toxicological data for this compound exists in publicly accessible literature and databases.

Executive Summary

This compound is a flavoring agent and a component found in coffee. While safety data sheets indicate a lack of significant acute toxicological data and classify it as not hazardous, a notable research study has highlighted its potential anti-inflammatory properties. This guide provides a detailed overview of the available safety information and delves into the experimental evidence for its biological activity, including its modulatory effects on the NF-κB signaling pathway. Due to the scarcity of traditional toxicological studies, this guide also presents standardized protocols for key assays relevant to the observed biological effects.

General Safety and Physicochemical Properties

Available safety data sheets (SDS) consistently report a lack of comprehensive toxicological studies for this compound. The compound is generally not considered a hazardous substance.

Table 1: Summary of General Safety and Physicochemical Information

| Parameter | Information | Citations |

| Acute Toxicity | No significant acute toxicological data identified in literature searches. No acute toxicity information is available for oral, dermal, or inhalation routes. | [1] |

| Skin Corrosion/Irritation | Not thought to produce adverse health effects or skin irritation following contact, based on animal models. May cause transient discomfort. | [1] |

| Serious Eye Damage/Irritation | Not considered an irritant, but direct contact may cause transient discomfort. | [1] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65. | |

| Germ Cell Mutagenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Stability | Considered stable, and hazardous polymerization is not expected to occur. | [1] |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion. |

Biological Activity: Anti-inflammatory Effects and NF-κB Signaling

A key study has investigated the anti-inflammatory effects of this compound in aged rats, focusing on its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses.

Summary of Findings

The administration of this compound to aged rats resulted in a significant reduction in age-related inflammatory markers.

Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound in Aged Rats

| Parameter | Dosage | Observation |

| Animal Model | Aged (21 months old) male F344 rats | - |

| Administration | 4 and 8 mg/kg/day for 10 days | Orally administered |

| IκB Phosphorylation | 4 and 8 mg/kg/day | Significantly reduced |

| NF-κB Nuclear Translocation | 4 and 8 mg/kg/day | Significantly reduced |

| iNOS and COX-2 Expression | 4 and 8 mg/kg/day | Significantly reduced |